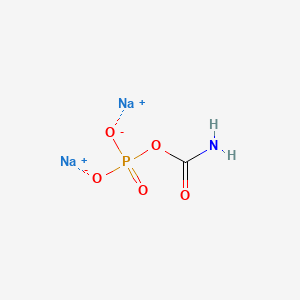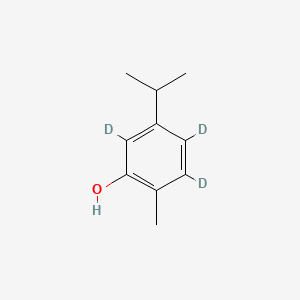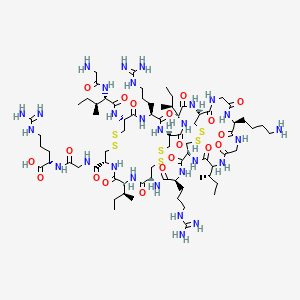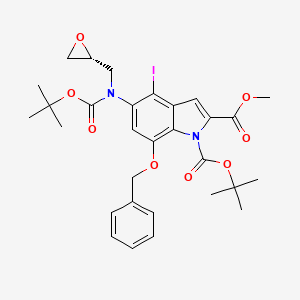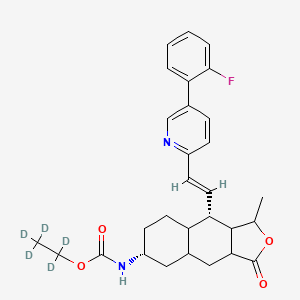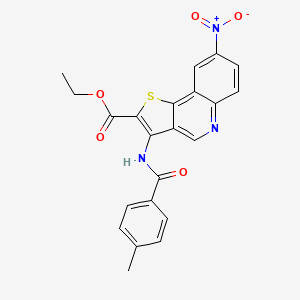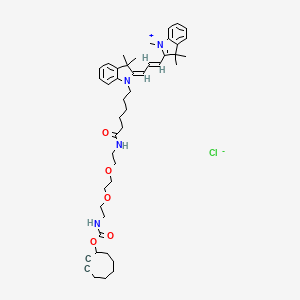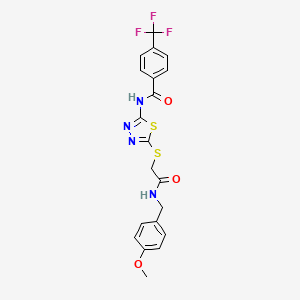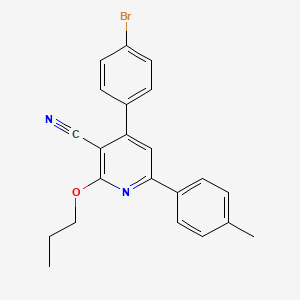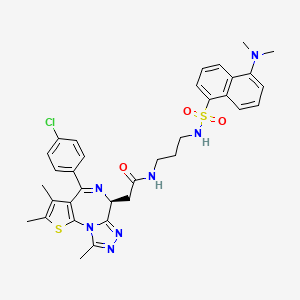
Anticancer agent 134
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anticancer agent 134 is a compound that has shown significant potential in the treatment of various types of cancer. It belongs to the class of heterocyclic compounds, specifically the 1,3,4-oxadiazole derivatives, which are known for their diverse biological activities, including anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 134 typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like ethanol and catalysts such as potassium carbonate. Microwave irradiation has also been employed to enhance the reaction efficiency and yield .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors are employed to achieve consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
Anticancer agent 134 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents.
Major Products
The major products formed from these reactions include various substituted oxadiazole derivatives, which retain the core structure of this compound but exhibit different biological activities .
Applications De Recherche Scientifique
Anticancer agent 134 has been extensively studied for its applications in various fields:
Chemistry: Used as a building block for synthesizing other biologically active compounds.
Biology: Studied for its effects on cellular processes and its potential to inhibit cancer cell proliferation.
Medicine: Investigated as a potential therapeutic agent for treating different types of cancer, including breast, lung, and colon cancers.
Industry: Utilized in the development of new anticancer drugs and formulations
Mécanisme D'action
The mechanism of action of Anticancer agent 134 involves the inhibition of key enzymes and proteins that are essential for cancer cell survival and proliferation. It targets enzymes such as thymidylate synthase, histone deacetylase, and topoisomerase II, leading to the disruption of DNA synthesis and repair, ultimately causing cancer cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Thiadiazole derivatives: Known for their pro-apoptotic and cell cycle arrest properties.
Anthraquinones: Used in various therapeutic applications, including anticancer treatments.
Piperazine heterocycles: Exhibits a wide range of biological activities, including anticancer properties.
Uniqueness
Anticancer agent 134 stands out due to its high selectivity towards cancer cells and its ability to inhibit multiple targets simultaneously. This multi-target approach enhances its efficacy and reduces the likelihood of drug resistance compared to other similar compounds .
Propriétés
Formule moléculaire |
C34H36ClN7O3S2 |
|---|---|
Poids moléculaire |
690.3 g/mol |
Nom IUPAC |
2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[3-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propyl]acetamide |
InChI |
InChI=1S/C34H36ClN7O3S2/c1-20-21(2)46-34-31(20)32(23-13-15-24(35)16-14-23)38-27(33-40-39-22(3)42(33)34)19-30(43)36-17-8-18-37-47(44,45)29-12-7-9-25-26(29)10-6-11-28(25)41(4)5/h6-7,9-16,27,37H,8,17-19H2,1-5H3,(H,36,43)/t27-/m0/s1 |
Clé InChI |
OGCMKHUWVRQLLP-MHZLTWQESA-N |
SMILES isomérique |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)C6=CC=C(C=C6)Cl)C |
SMILES canonique |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)C6=CC=C(C=C6)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


